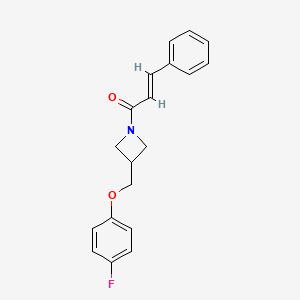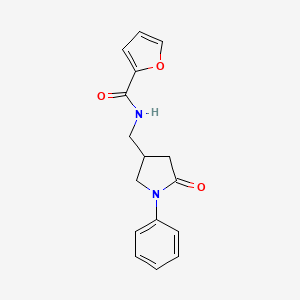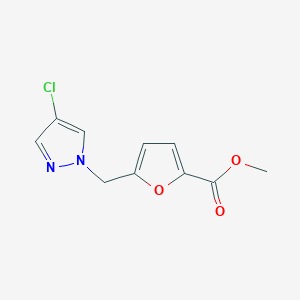
5-Methyl-4-(trifluoromethyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Methyl-4-(trifluoromethyl)thiazol-2-amine” is a chemical compound with the molecular formula C5H5F3N2S and a molecular weight of 182.17 . It is related to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms .
Molecular Structure Analysis
The molecular structure of “5-Methyl-4-(trifluoromethyl)thiazol-2-amine” consists of a thiazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 4-position . The thiazole ring is a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis
“5-Methyl-4-(trifluoromethyl)thiazol-2-amine” is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antioxidant Activity
This compound has been used in the synthesis of a new series of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines . These compounds have shown pronounced antioxidant activity . Antioxidants have the capacity to interact with free radicals and to stop their chain reactions before vital molecules are damaged .
Antimicrobial Activity
2,4-Disubstituted thiazole derivatives, which can be synthesized using 5-Methyl-4-(trifluoromethyl)thiazol-2-amine, have shown significant antimicrobial activities against various organisms such as Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .
Anti-Inflammatory Activity
Thiazoles are known to exhibit anti-inflammatory properties . Therefore, derivatives of 5-Methyl-4-(trifluoromethyl)thiazol-2-amine could potentially be used in the development of new anti-inflammatory drugs .
Antitumor Activity
Thiazoles have also been found to exhibit antitumor activity . In particular, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, a compound synthesized using 5-Methyl-4-(trifluoromethyl)thiazol-2-amine, showed maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .
Antitubercular Activity
2,4-Disubstituted thiazoles have shown significant antitubercular activity . Therefore, derivatives of 5-Methyl-4-(trifluoromethyl)thiazol-2-amine could potentially be used in the development of new antitubercular drugs .
Antidiabetic Activity
Thiazoles have been found to exhibit antidiabetic properties . Therefore, derivatives of 5-Methyl-4-(trifluoromethyl)thiazol-2-amine could potentially be used in the development of new antidiabetic drugs .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antioxidant activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antioxidant activities . The specific effects would depend on the biological activity and the target of action.
properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-2-3(5(6,7)8)10-4(9)11-2/h1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYJHNBRZGNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(trifluoromethyl)thiazol-2-amine | |
CAS RN |
925006-42-4 |
Source


|
| Record name | 5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2790914.png)
![2-((3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2790917.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2790918.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide](/img/structure/B2790919.png)





![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2790926.png)
![3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2790927.png)